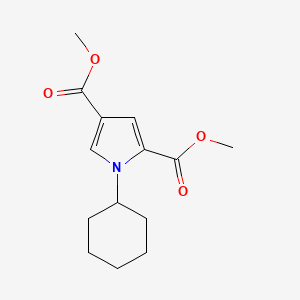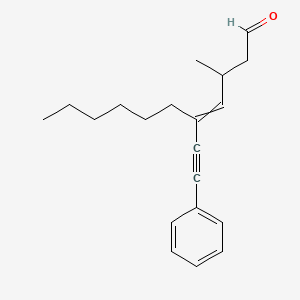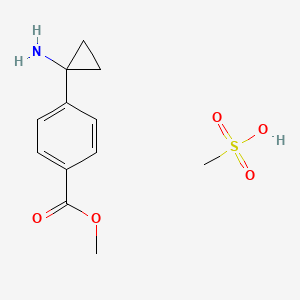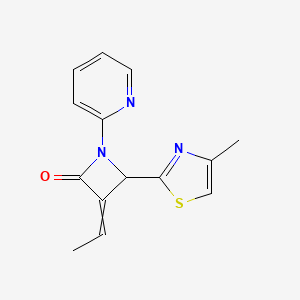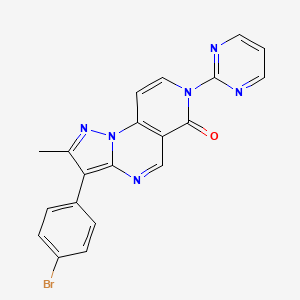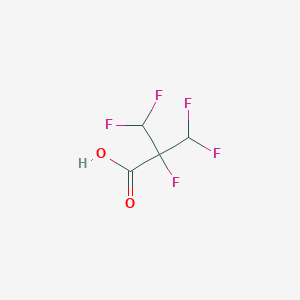
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid is a fluorinated organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of multiple fluorine atoms imparts distinct chemical and physical characteristics, making it a valuable compound for various scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents in the presence of catalysts to achieve the desired substitution . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the formation of the difluoromethyl and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation techniques, such as those involving difluorocarbene reagents, has streamlined the production process, making it more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the fluorinated groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in the modulation of enzymatic activities, receptor interactions, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)-2,3,3-trifluoropropanoic acid: Similar in structure but with different fluorination patterns.
2-(Difluoromethyl)-2,3,3-difluoropropanoic acid: Lacks one fluorine atom compared to the target compound.
2-(Difluoromethyl)-2,3,3-tetrafluoropropanoic acid: Contains an additional fluorine atom.
Uniqueness
2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as increased stability, reactivity, and potential for diverse applications .
Eigenschaften
CAS-Nummer |
917951-60-1 |
|---|---|
Molekularformel |
C4H3F5O2 |
Molekulargewicht |
178.06 g/mol |
IUPAC-Name |
2-(difluoromethyl)-2,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C4H3F5O2/c5-1(6)4(9,2(7)8)3(10)11/h1-2H,(H,10,11) |
InChI-Schlüssel |
PBPPVCSRXYDNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(C(=O)O)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


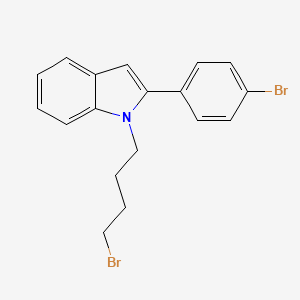
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
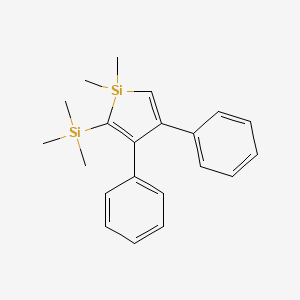
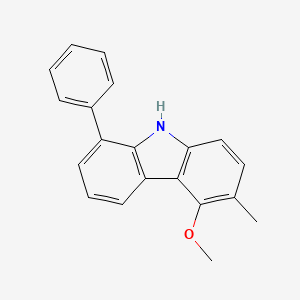

![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
